3-Tert-butylbenzaldehyde
Overview
Description
3-Tert-butylbenzaldehyde: is an organic compound with the chemical formula C11H14O . It is a derivative of benzaldehyde, where a tert-butyl group is substituted at the meta position of the benzene ring. This compound is known for its aromatic scent and is used as an intermediate in the synthesis of various organic compounds, including drugs, fragrances, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for preparing 3-tert-butylbenzaldehyde involves the reaction of benzonitrile with tert-butyl magnesium bromide in diethyl ether to produce 3-tert-butylbenzonitrile.
Electrochemical Method: Another method involves the electrochemical methoxylation of substituted toluenes. This process uses an electrolyte comprising a corresponding alkanol, alkyltoluene, and an acid with HOBS groups.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale Grignard reactions or electrochemical methods, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Tert-butylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to 3-tert-butylbenzyl alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butyl group directs incoming substituents to the meta position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 3-tert-Butylbenzoic acid.
Reduction: 3-tert-Butylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry:
- 3-Tert-butylbenzaldehyde is used as a starting material in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
- It serves as an intermediate in the synthesis of biologically active compounds, which can be used in drug development and medicinal chemistry.
Industry:
Mechanism of Action
The mechanism of action of 3-tert-butylbenzaldehyde in chemical reactions involves the reactivity of the aldehyde group and the influence of the tert-butyl group on the benzene ring. The aldehyde group can participate in nucleophilic addition reactions, while the tert-butyl group can stabilize intermediates through hyperconjugation and inductive effects. These properties make this compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Tert-butylbenzaldehyde: Similar structure but with the tert-butyl group at the para position.
3,5-Di-tert-butylbenzaldehyde: Contains two tert-butyl groups at the meta positions.
Uniqueness:
- The meta positioning of the tert-butyl group in 3-tert-butylbenzaldehyde provides unique steric and electronic effects, influencing its reactivity and the types of reactions it can undergo. This makes it distinct from its para and di-substituted counterparts .
Properties
IUPAC Name |
3-tert-butylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEQMVXZDQLSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436531 | |
Record name | 3-tert-butylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23039-28-3 | |
Record name | 3-(1,1-Dimethylethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23039-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-butylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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